molecular formula C11H14O2 B161463 2-(3-Methylbut-2-enyloxy)phenol CAS No. 132277-33-9

2-(3-Methylbut-2-enyloxy)phenol

Cat. No. B161463
M. Wt: 178.23 g/mol
InChI Key: YXUAHNWRAJLTJF-UHFFFAOYSA-N
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Description

2-(3-Methylbut-2-enyloxy)phenol is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is also known by other synonyms such as 2-[(3-Methyl-2-butenyl)oxy]phenol .


Synthesis Analysis

The synthesis of 2-(3-Methylbut-2-enyloxy)phenol involves several steps. One method involves the thermal rearrangement of 1-(3-methylbut-2-enyloxy)-4-prop-1-enylbenzene (feniculin) at 153 °C, which undergoes Claisen rearrangement to the 1,1-dimethylallylphenol . Another method involves the alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene .


Molecular Structure Analysis

The molecular structure of 2-(3-Methylbut-2-enyloxy)phenol consists of a phenol group attached to a 3-methylbut-2-enyl group . The structure is characterized by the presence of a hydroxyl group (OH) attached to a benzene ring, which is further connected to a 3-methylbut-2-enyl group .


Chemical Reactions Analysis

The chemical reactions involving 2-(3-Methylbut-2-enyloxy)phenol are complex and can involve several steps. For instance, the compound can undergo Claisen rearrangement under certain conditions . Additionally, it can participate in reactions involving the phenol group, such as oxidation and reduction .


Physical And Chemical Properties Analysis

2-(3-Methylbut-2-enyloxy)phenol has a density of 1.040 g/cm³ . It has a boiling point of 254.3±9.0 °C at 760 mmHg . The compound has a molar refractivity of 51.5±0.3 cm³ and a polar surface area of 20 Ų .

Safety And Hazards

The safety data sheet for 2-(3-Methylbut-2-enyloxy)phenol indicates that it should be handled with care . Specific hazards arising from the chemical are not available .

properties

IUPAC Name

2-(3-methylbut-2-enoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUAHNWRAJLTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=CC=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564632
Record name 2-[(3-Methylbut-2-en-1-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylbut-2-enyloxy)phenol

CAS RN

132277-33-9
Record name 2-[(3-Methylbut-2-en-1-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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